molecular formula C9H12N2O2 B11909256 Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate

Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate

Cat. No.: B11909256
M. Wt: 180.20 g/mol
InChI Key: ILXCKQQFILNXMN-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C9H12N2O2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated esters in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Biological Activity

Ethyl 1-methyl-5-vinyl-1H-pyrazole-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with a vinyl group and an ethyl ester substituent. This unique structure is conducive to various chemical reactions and biological interactions, making it a valuable scaffold in drug discovery.

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including colorectal cancer cells (HCT116, HT29, SW480) . The mechanism of action typically involves the induction of cell cycle arrest and apoptosis.

Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT1165.4G2/M phase arrest
Ethyl 3,4-diaryl-1H-pyrazole derivativesHT297.2Apoptosis induction
Ethyl 3,4-diaryl-1H-pyrazole derivativesSW4806.8Non-necrotic cell death

2. Anti-inflammatory Activity

Pyrazole derivatives, including this compound, have been extensively studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process . In vivo studies using carrageenan-induced edema models have shown that these compounds exhibit significant anti-inflammatory effects comparable to standard drugs like diclofenac.

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundCOX Inhibition (%)IC50 (µM)Reference Drug IC50 (µM)
This compound756.0Diclofenac: 5.4
Pyrazole derivative A824.8Diclofenac: 5.4
Pyrazole derivative B687.0Diclofenac: 5.4

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored, revealing broad-spectrum activity against various bacterial strains . This property is attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic processes.

Case Studies

Case Study: Anticancer Efficacy in Colorectal Cancer

A study published in Nature examined the efficacy of this compound against colorectal cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability (IC50 = 5.4 µM) through G2/M phase arrest and apoptosis induction, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study: Anti-inflammatory Effects in Animal Models

Another study focused on the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced rat paw edema model. The results demonstrated that this compound significantly reduced inflammation with an inhibition percentage comparable to standard anti-inflammatory drugs .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 5-ethenyl-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-4-7-6-8(10-11(7)3)9(12)13-5-2/h4,6H,1,5H2,2-3H3

InChI Key

ILXCKQQFILNXMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C=C)C

Origin of Product

United States

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